Product packaging for 2-Acetamido-2-deoxy-L-mannopyranose(Cat. No.:CAS No. 6813-82-7)

2-Acetamido-2-deoxy-L-mannopyranose

Cat. No.: B1338841
CAS No.: 6813-82-7
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-NHLUQKHUSA-N
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Description

Significance as a Monosaccharide in Carbohydrate Chemistry and Glycobiology

The significance of mannose and its derivatives, including 2-acetamido-2-deoxy-L-mannopyranose, extends to their roles in various biological processes. wikipedia.org Mannose-containing glycoconjugates are involved in protein glycosylation, a critical post-translational modification that influences protein folding, stability, and function. wikipedia.org Although mannose itself can be produced in the human body from glucose, the specific incorporation of its derivatives into glycoconjugates underscores their importance in cellular metabolism and recognition events. wikipedia.org

General Classification as an Acylaminosugar

This compound belongs to the class of compounds known as acylaminosugars. This classification arises from its chemical structure, which features an acetamido group (a type of acylamino group) attached to the second carbon atom of the mannose sugar ring. The "2-deoxy" designation indicates that the hydroxyl group typically found at the second carbon of mannose has been replaced by this nitrogen-containing substituent.

Acylaminosugars are a diverse group of monosaccharides that are widespread in nature. A prominent example is N-acetyl-D-glucosamine, a key component of chitin. researchgate.net The acyl group, in this case, an acetyl group, plays a significant role in the chemical properties and biological functions of the sugar. The synthesis of various acylaminosugars, including derivatives of 2-amino-2-deoxy-D-mannopyranose, allows for the introduction of different acyl groups onto the amino function, thereby modifying the properties of the resulting molecule. nih.gov

Fundamental Role as a Building Block for Complex Glycoconjugates

One of the most critical roles of this compound and its D-isomer is their function as foundational units in the chemical synthesis of complex glycoconjugates. nih.govnih.gov Glycoconjugates are molecules in which carbohydrates are covalently linked to other chemical species such as proteins (forming glycoproteins) or lipids (forming glycolipids). The synthesis of these complex structures is a challenging endeavor that relies on the availability of well-defined monosaccharide building blocks. nih.govnsf.gov

The chemical synthesis of oligosaccharides, the carbohydrate portions of glycoconjugates, requires versatile building blocks that can be selectively protected and activated to form specific glycosidic linkages. nih.govnsf.gov Derivatives of 2-acetamido-2-deoxy-mannose are designed to serve as either glycosyl donors or acceptors in these reactions. nih.gov For instance, the synthesis of disaccharides has been achieved through the condensation of a mannosyl bromide donor with a glucopyranoside acceptor. nih.gov The ability to produce a library of mannose-based mono- and disaccharides with various protecting groups and reactive functionalities is crucial for the assembly of more complex and biologically relevant glycans. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO6 B1338841 2-Acetamido-2-deoxy-L-mannopyranose CAS No. 6813-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3R,4S,5R,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-NHLUQKHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@@H]([C@H]([C@@H](OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Acetamido 2 Deoxy L Mannopyranose and Its Derivatives

Chemical Synthesis Approaches

The chemical synthesis of 2-acetamido-2-deoxy-L-mannopyranose and its derivatives can be achieved through various strategic pathways, often utilizing more common monosaccharides as starting materials. These methods are designed to control the stereochemistry at each chiral center, particularly the challenging 1,2-cis-amino configuration.

Synthesis from D-Mannose Precursors

The synthesis of 2-acetamido-2-deoxy-mannopyranose derivatives can logically commence from D-mannose, which already possesses the desired manno-configuration at C-2, C-3, and C-4. A key transformation in this approach is the introduction of a nitrogen functionality at the C-2 position with the correct stereochemistry.

One common strategy involves the conversion of D-mannose into a 2-amino-2-deoxy-D-mannose derivative. For instance, a disaccharide containing a 2-acetamido-2-deoxy-β-D-mannopyranosyl unit has been synthesized using a protected D-mannose derivative. nih.gov In a specific example, 4,6-di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranosyl bromide was condensed with a protected glucose derivative to form a disaccharide. nih.gov Subsequent removal of protecting groups yielded the final product. While this example leads to a D-manno derivative, the principles can be applied to L-mannose precursors to obtain the corresponding L-enantiomer.

A general representation of this approach is outlined below:

Starting MaterialKey TransformationProduct
Protected D-MannoseIntroduction of C-2 amino group, acetylationProtected 2-Acetamido-2-deoxy-D-mannopyranose
Protected D-Mannose DerivativeGlycosylation with an acceptorDisaccharide containing 2-Acetamido-2-deoxy-D-mannopyranosyl unit

Synthesis from D-Glucose Precursors

Due to its abundance and lower cost, D-glucose is a frequent starting material for the synthesis of less common sugars, including 2-acetamido-2-deoxy-mannopyranose. This approach necessitates an inversion of configuration at the C-2 position. A number of building blocks of 2-amino-2-deoxy-D-mannose have been synthesized from D-glucose precursors. nih.gov

A typical strategy involves the conversion of a D-glucose derivative to a D-glucosamine derivative, followed by epimerization at C-2 to yield the desired manno-configuration. For example, a furanose acetonide derivative, readily prepared from 2-acetamido-2-deoxy-D-glucose, can be used to synthesize various 2-acetamido-2-deoxy-β-D-hexopyranosides. bohrium.com

The following table summarizes a synthetic route from a D-glucose derivative:

PrecursorReaction StepsIntermediate/ProductReference
D-GlucoseSeveral steps2-Amino-2-deoxy-D-mannose building blocks nih.gov
2-Acetamido-2-deoxy-D-glucoseMesylation, epoxide formation, and openingMethyl 2-acetamido-4-amino-2,4,6-trideoxy-β-D-gulopyranoside bohrium.com

Oxazoline-Mediated Glycosylation Strategies

Oxazoline-mediated glycosylation is a powerful method for the formation of 1,2-trans-glycosidic linkages. In the context of 2-acetamido-2-deoxy-mannopyranose synthesis, the C-2 acetamido group can participate in the reaction to form an oxazoline (B21484) intermediate. However, the formation of a stable oxazoline can sometimes be a challenge, as it may become relatively unreactive. nih.gov

Despite this, oxazoline derivatives are valuable glycosyl donors. For instance, 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2',1':4,5]-2-oxazoline has been used in condensation reactions with protected mannose derivatives to afford disaccharides. nih.gov The reaction is typically catalyzed by a Lewis acid or a protic acid under mild conditions, which helps in preventing anomerization and other side reactions. nih.govnih.gov These strategies can be adapted for L-series sugars.

A concise and efficient synthesis of 2-acetamido-2-deoxy-β-D-hexopyranosides has been reported using an oxazoline approach, highlighting its utility in generating complex glycosides. bohrium.com

Oxazoline DonorAcceptorProduct
2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2',1':4,5]-2-oxazoline3,4:5,6-di-O-isopropylidene-D-mannose dimethyl acetal2-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-3,4:5,6-di-O-isopropylidene-D-mannose dimethyl acetal

Regioselective Functionalization Techniques

The regioselective functionalization of 2-acetamido-2-deoxy-mannopyranose is crucial for the synthesis of complex oligosaccharides and glycoconjugates. This involves the selective protection and deprotection of hydroxyl groups to allow for chemical modifications at specific positions.

An example of regioselective functionalization is the synthesis of 2-acetamido-4-O-methyl-2-deoxy-D-mannopyranose from a Ferrier derivative of tri-O-acetyl-D-glucal. researchgate.net This highlights the ability to introduce modifications at specific hydroxyl groups while others remain protected. The use of various protecting groups, which can be selectively removed under different conditions, is a cornerstone of this strategy. These techniques allow for the construction of complex structures with defined connectivity.

Preparation of Nucleotide-Activated Derivatives (e.g., UDP-α-D-ManNAc)

In biological systems, monosaccharides are often activated as nucleotide sugars before being incorporated into polysaccharides. The key nucleotide-activated form of 2-acetamido-2-deoxy-mannose is UDP-α-D-ManNAc. The biosynthesis of this important intermediate often starts from UDP-N-acetyl-D-glucosamine (UDP-GlcNAc).

The enzymatic synthesis involves the epimerization of UDP-GlcNAc at the C-2 position, catalyzed by a UDP-GlcNAc 2-epimerase, to form UDP-ManNAc. This biosynthetic pathway is found in various bacteria.

Synthesis of Acetylated and Protected Derivatives

The synthesis of acetylated and protected derivatives of 2-acetamido-2-deoxy-mannopyranose is a fundamental prerequisite for its use in further chemical transformations, particularly glycosylation reactions. Protecting groups are used to mask the reactive hydroxyl and amino functionalities, allowing for regioselective reactions.

Commonly used protecting groups include acetyl (Ac) for hydroxyls and benzyl (B1604629) (Bn) or phthalimido (Phth) for the amino group. For example, 4,6-di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranosyl bromide is a protected glycosyl donor used in the synthesis of disaccharides. nih.gov Another example is the synthesis of 1-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2-arenesulfonyl hydrazines from 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α,β-D-glucopyranose. mdpi.com These protected building blocks are essential for the stepwise assembly of complex carbohydrates.

A summary of some acetylated and protected derivatives is provided below:

CompoundProtecting GroupsApplicationReference
4,6-di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranosyl bromideAcetyl, CarbonylGlycosyl donor nih.gov
Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-α-D-glucopyranosideBenzyl, AcetylGlycosyl acceptor nih.gov
2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α,β-D-glucopyranoseAcetylStarting material for further derivatization mdpi.com
2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2',1':4,5]-2-oxazolineAcetylOxazoline glycosyl donor nih.gov

Enzymatic and Chemoenzymatic Synthesis

Enzymatic and chemoenzymatic methods offer highly specific and efficient routes to this compound and its derivatives, often avoiding the need for complex protection and deprotection steps common in chemical synthesis.

The phosphorylation of N-acetylmannosamine is a key step in its metabolism. A specific N-acyl-D-mannosamine kinase (EC 2.7.1.60) has been identified that catalyzes the transfer of a phosphate (B84403) group from ATP to the C-6 hydroxyl of N-acyl-D-mannosamine, yielding N-acyl-D-mannosamine 6-phosphate. pnas.orgnih.govwikipedia.org This enzyme is distinct from kinases that phosphorylate other sugars like D-glucose or N-acetyl-D-glucosamine. pnas.org The product has been identified as N-acetyl-D-mannosamine 6-phosphate. pnas.org While this work was performed on the D-isomer, the existence of such a specific kinase highlights a potential biocatalytic route for the phosphorylation of L-ManNAc, should a corresponding enzyme with L-sugar specificity be identified or engineered.

Table 2: Enzyme-Catalyzed Phosphorylation of N-Acetyl-D-mannosamine

EnzymeSubstratesProduct
N-acyl-D-mannosamine kinaseN-acyl-D-mannosamine, ATPN-acyl-D-mannosamine 6-phosphate, ADP

A key biocatalytic approach for the synthesis of N-acetyl-D-mannosamine is the epimerization of the more readily available N-acetyl-D-glucosamine (GlcNAc). nih.govresearchgate.netgoogle.com This reaction is catalyzed by N-acetyl-D-glucosamine 2-epimerase. This enzymatic conversion provides a direct route to ManNAc from an inexpensive starting material. nih.gov While this specific epimerase acts on the D-isomers, the principle of using epimerases for stereospecific synthesis is a powerful biocatalytic strategy.

Furthermore, biocatalytic methods are crucial for the stereoselective synthesis of glycosidic linkages, which can be challenging to control through chemical means. For example, the stereoselective synthesis of 2-amino-2-deoxy-β-D-mannosides has been achieved through anomeric O-alkylation, a method that can be applied in chemoenzymatic strategies.

Chemoenzymatic strategies combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions to produce complex carbohydrates like disaccharides. These methods are particularly useful for constructing glycosidic bonds with specific anomeric and regiochemical configurations.

One strategy involves using glycosyltransferases, enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. For the synthesis of N-acetylmannosamine-containing oligosaccharides, a chemoenzymatic synthon strategy has been developed. escholarship.orgnih.gov This involves the chemical synthesis of modified ManNAc analogs, such as 4-azido-4-deoxy-N-acetylmannosamine (ManNAc4N₃) and 6-azido-6-deoxy-N-acetylmannosamine (ManNAc6N₃). escholarship.org These synthons can then be used as donor precursors in one-pot multienzyme (OPME) systems to synthesize oligosaccharides. escholarship.orgnih.gov The azido (B1232118) groups can subsequently be converted to N-acetyl groups through a chemical transformation. escholarship.org

Another powerful chemoenzymatic approach is the use of glycosidases in transglycosylation reactions. β-N-acetylhexosaminidases, for example, can be used to synthesize oligosaccharides containing N-acetylglucosamine or N-acetylgalactosamine. mdpi.com By carefully controlling reaction conditions and using appropriate donor and acceptor substrates, these enzymes can be driven to form new glycosidic bonds rather than just hydrolyzing them. This approach could potentially be adapted for the synthesis of L-ManNAc-containing disaccharides if suitable enzymes are identified. A diacetyl strategy, where the N-acetyl group is temporarily protected as a diacetyl imide, has been shown to improve reactivity in glycosylation reactions for the synthesis of N-acetylglucosamine-containing trisaccharides. researchgate.net

Biosynthetic Pathways and Enzymology of 2 Acetamido 2 Deoxy L Mannopyranose

Central Role in Sialic Acid Biosynthesis

2-Acetamido-2-deoxy-L-mannopyranose, more commonly known as N-acetyl-D-mannosamine (ManNAc), is a critical intermediate in the biosynthesis of sialic acids, a diverse family of nine-carbon carboxylated sugars. wikipedia.orgnih.gov Sialic acids are typically found at the outermost ends of glycan chains on glycoproteins and glycolipids, playing vital roles in numerous biological processes. wikipedia.orgwikipedia.org The most prevalent sialic acid in humans is N-acetylneuraminic acid (Neu5Ac). wikipedia.orgnih.gov

Precursor Function in N-Acetylneuraminic Acid (Neu5Ac) Synthesis

The biosynthesis of Neu5Ac begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine pathway, to ManNAc. nih.govrsc.org This initial and rate-limiting step is catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). wikipedia.orgnih.gov Subsequently, ManNAc is phosphorylated to ManNAc-6-phosphate by the kinase domain of GNE. nih.govrsc.org

In vertebrates, ManNAc-6-phosphate then condenses with phosphoenolpyruvate (B93156) (PEP) in a reaction catalyzed by N-acetylneuraminate-9-phosphate synthase (NANS) to yield N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P). rsc.orgru.nl This is followed by dephosphorylation by a specific phosphatase, N-acetylneuraminate-9-phosphate phosphatase (NANP), to produce Neu5Ac. ru.nl Finally, Neu5Ac is activated in the nucleus by CMP-sialic acid synthetase to form CMP-Neu5Ac, the nucleotide sugar donor for sialylation reactions in the Golgi apparatus. wikipedia.orgnih.gov

In contrast, some bacteria can synthesize Neu5Ac through a pathway that does not involve phosphorylated intermediates. nih.gov The E. coli K1 neuC gene product, an UDP-N-acetylglucosamine 2-epimerase, is believed to directly generate ManNAc from UDP-GlcNAc. nih.gov This ManNAc is then directly condensed with pyruvate (B1213749) by Neu5Ac synthase to form Neu5Ac. nih.govresearchgate.net

UDP-GlcNAc 2-Epimerase Activity and Allosteric Regulation

The key enzyme regulating the entry of precursors into the sialic acid biosynthetic pathway is UDP-GlcNAc 2-epimerase. nih.gov In vertebrates, this activity is part of the bifunctional GNE enzyme. nih.gov This enzyme catalyzes the epimerization of UDP-GlcNAc to ManNAc. nih.govrsc.org

A critical feature of this enzyme is its allosteric regulation by CMP-Neu5Ac, the final product of the pathway. wikipedia.orgnih.govmedchemexpress.commedchemexpress.com CMP-Neu5Ac acts as a feedback inhibitor, binding to an allosteric site on the GNE enzyme and reducing its epimerase activity. wikipedia.orgnih.govresearchgate.net This feedback mechanism ensures tight control over the production of sialic acids. nih.gov Complete inhibition of the epimerase activity is achieved at physiological concentrations of CMP-Neu5Ac. nih.gov This regulation specifically affects the epimerase domain, while the kinase activity of GNE remains unaffected. nih.gov

In contrast, the non-hydrolyzing bacterial UDP-GlcNAc 2-epimerases, which produce UDP-ManNAc, are often allosterically activated by their substrate, UDP-GlcNAc. frontiersin.orgebi.ac.uk

N-Acylmannosamine Kinase (ManNAc Kinase) Activity and Its Role in Sialic Acid Production

Following its formation, ManNAc is phosphorylated at the C-6 position by N-acylmannosamine kinase (ManNAc kinase) to produce ManNAc-6-phosphate. nih.govrsc.org In mammals, this kinase activity is the second function of the bifunctional GNE enzyme. rsc.org This phosphorylation is an essential step in the canonical vertebrate pathway for sialic acid biosynthesis. rsc.org

The kinase domain of GNE is not subject to the same allosteric feedback inhibition by CMP-Neu5Ac that regulates the epimerase domain. nih.gov This allows for the continued production of sialic acid if ManNAc is supplied exogenously, bypassing the epimerase step. nih.gov Studies have shown that providing ManNAc to cells can lead to a significant increase in intracellular CMP-Neu5Ac levels, indicating that the kinase activity is not a limiting factor under these conditions. nih.govnih.gov

In bacteria, ManNAc kinase (NanK) is a separate enzyme and is the second enzyme in the sialic acid catabolic pathway, converting ManNAc to ManNAc-6-phosphate for further metabolism. acs.org

N-Acetylneuraminic Acid Lyase (NAL) in Reversible Aldol (B89426) Condensation

N-Acetylneuraminic acid lyase (NAL), also known as Neu5Ac aldolase (B8822740), catalyzes the reversible aldol condensation of N-acetyl-D-mannosamine (ManNAc) and pyruvate to form N-acetylneuraminic acid (Neu5Ac). nih.govacs.orgacs.orgnih.gov This enzyme is a Class I aldolase that proceeds through a Schiff base intermediate with a lysine (B10760008) residue in the active site. nih.govacs.org The reaction follows an ordered Bi-Uni kinetic mechanism where pyruvate binds first, followed by ManNAc. nih.govacs.org

While this enzyme is primarily involved in the catabolism of sialic acid in bacteria, its reversibility allows it to be used for the synthesis of Neu5Ac. researchgate.netresearchgate.net In fact, enzymatic synthesis of Neu5Ac often utilizes NAL for the condensation step. nih.govnih.gov The equilibrium of the reaction can be influenced by substrate concentrations, making it a viable method for producing Neu5Ac. researchgate.net

Biosynthesis of L-Hexoses and Other Amino Sugars in Microorganisms

Pathways for 2-Acetamido-2,6-dideoxy-L-hexoses in Bacteria

In bacteria, UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) serves as a common precursor for the synthesis of various 2-acetamido-2,6-dideoxy-L-hexoses, which are components of bacterial cell surface glycans. portlandpress.comnih.govnih.gov These sugars, such as L-fucosamine (2-acetamido-2,6-dideoxy-L-galactose) and L-quinovosamine (2-acetamido-2,6-dideoxy-L-glucose), are often found in the lipopolysaccharide (LPS) and capsular polysaccharides of pathogenic bacteria. portlandpress.comtypeset.iobeilstein-journals.orgresearchgate.net

The biosynthetic pathways for these L-hexoses are distinct from those of 6-deoxy-L-hexoses. portlandpress.comnih.govnih.gov A general enzymatic cascade has been identified in various bacteria, including Vibrio cholerae. nih.govtypeset.io This cascade typically involves a multi-functional enzyme that catalyzes dehydration and epimerization steps to produce a UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose intermediate. typeset.io This intermediate is then acted upon by a C-4 reductase to stereospecifically yield a UDP-2-acetamido-L-hexose, such as UDP-N-acetyl-L-rhamnosamine. typeset.io Further epimerization at C-2 by another enzyme can then produce other L-amino sugars like UDP-N-acetyl-L-quinovosamine. typeset.io

For example, in Rhizobium etli, the synthesis of N-acetyl-D-quinovosamine involves the conversion of UDP-GlcNAc to a UDP-4-keto-6-deoxy-GlcNAc intermediate, which is then transferred to a lipid carrier before the final reduction to form the quinovosamine moiety. nih.gov

Involvement in Bacterial Polysaccharide Biosynthesis (e.g., O-antigens, Capsular Polysaccharides)

This compound (N-Acetyl-L-mannosamine or ManNAc) and its derivatives are crucial components of various bacterial surface polysaccharides, including the O-antigens of lipopolysaccharides (LPS) and capsular polysaccharides (CPS). These sugar structures play significant roles in the bacterium's interaction with its environment, including host immune evasion.

The biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses, such as L-rhamnosamine (2-acetamido-2,6-dideoxy-L-mannose), originates from the precursor UDP-D-N-acetylglucosamine. nih.gov This pathway is distinct from the synthesis of other 6-deoxy-L-hexoses. nih.gov For instance, in Vibrio cholerae serotype O37, the enzymes WbvB, WbvR, and WbvD are involved in the synthesis of the manno-configured rhamnosamine. nih.gov

Derivatives of L-mannosamine are found in the complex polysaccharides of various bacteria. For example, the capsular polysaccharide of Alteromonas nigrifaciens IAM 13010T contains the rare amino sugar 2-acetamido-2,6-dideoxy-L-talose, a related L-amino sugar. nih.gov L-rhamnose, the 6-deoxy counterpart of L-mannose, is a common component of the O-antigen in both Gram-positive and Gram-negative bacteria, such as Salmonella enterica and Shigella flexneri. biorxiv.org The presence of these L-sugars in bacterial surface structures highlights their importance in bacterial physiology and pathogenesis.

Metabolic Glycoengineering (MGE) Principles

Metabolic Glycoengineering (MGE), also known as metabolic oligosaccharide engineering, is a powerful technique used to modify the carbohydrate structures (glycans) on the surface of living cells. jove.com This is achieved by introducing unnatural, chemically modified monosaccharide analogs into cellular biosynthetic pathways. osti.gov The cellular machinery then processes these analogs and incorporates them into cell surface glycoconjugates, such as glycoproteins and glycolipids. jove.comnih.gov This process allows for the introduction of bioorthogonal chemical reporter groups—functional groups not naturally found in biological systems—onto the cell surface. nih.gov These reporters can then be selectively targeted with complementary probes for applications in imaging, tracking, and manipulating cells. nih.govresearchgate.net

Exploitation of Substrate Promiscuity by Cellular Biosynthetic Enzymes

The success of Metabolic Glycoengineering hinges on the principle of substrate promiscuity , which is the ability of some enzymes to recognize and process substrates that are structurally similar, but not identical, to their natural counterparts. aiche.orgnih.gov Cellular biosynthetic pathways, particularly the sialic acid pathway, exhibit a remarkable tolerance for certain unnatural derivatives of N-acetylmannosamine (ManNAc). osti.govnih.gov

Enzymes within this pathway can bind to ManNAc analogs that have been modified, typically at the N-acyl group, and catalyze their conversion into the corresponding unnatural sialic acids. jove.comosti.gov This inherent flexibility of the enzymes is a key opportunity in metabolic engineering, as it provides a pathway for synthesizing chemicals and structures that would not be possible with strictly specific enzymatic reactions. aiche.org This "underground metabolism" can be harnessed to display novel chemical functionalities on the cell surface. nih.gov The degree of promiscuity can vary, and subtle changes to the structure of the unnatural sugar can impact its metabolic processing and incorporation efficiency. researchgate.net

Strategies for Incorporating Unnatural Mannosamine (B8667444) Derivatives into Cellular Glycans

A primary strategy in MGE involves designing and synthesizing unnatural derivatives of ManNAc that act as precursors for sialic acid biosynthesis. jove.com These analogs are designed to be recognized by the cell's metabolic machinery while carrying a chemical reporter group that can be used for subsequent detection and analysis. nih.gov

Several types of unnatural mannosamine derivatives have been developed:

N-acyl Modified Mannosamines : This is a common strategy where the N-acetyl group of ManNAc is replaced with a longer or functionally modified acyl chain. jove.com Examples include N-propionylmannosamine (ManNProp) and N-butanoylmannosamine (ManNBut). jove.com These analogs are metabolized to their corresponding sialic acid species and expressed on cell surface glycoconjugates. jove.com

Ketone- and Azide-Modified Analogs : Derivatives like ManLev (N-levulinoylmannosamine), which contains a ketone group, and ManNAz (N-azidoacetylmannosamine), which contains an azide (B81097) group, are widely used. osti.gov These bioorthogonal functional groups allow for highly specific chemical ligation reactions (e.g., with hydrazides or phosphines for ketones, and with alkynes for azides) to attach probes for visualization. osti.gov

Alkene- and Alkyne-Modified Derivatives : To expand the toolkit of bioorthogonal reactions, mannosamine derivatives featuring terminal alkenes or alkynes have been developed. nih.govnih.gov These groups can participate in reactions like the inverse-electron-demand Diels-Alder (DAinv) cycloaddition with tetrazines. researchgate.netnih.gov Norbornene-modified and cyclopropene-modified mannosamines are examples of such derivatives, allowing for rapid and specific labeling of cell surfaces. nih.govnih.govresearchgate.net

The choice of the unnatural derivative often involves a trade-off between its metabolic incorporation efficiency and the reactivity of its reporter group. nih.gov For instance, increasing the chain length of a modification may enhance the reactivity of the reporter group but decrease the efficiency with which the cell's enzymes can process the sugar analog. nih.gov

Interactive Data Tables

Table 1: Comparison of Unnatural Mannosamine Derivatives for MGE This table summarizes various mannosamine derivatives used in Metabolic Glycoengineering, highlighting their chemical modification and the bioorthogonal reaction used for detection.

Derivative NameModification TypeReporter GroupBioorthogonal ReactionReference
ManNProp N-acylPropionyl- jove.com
ManNBut N-acylButanoyl- jove.com
ManLev N-acylKetoneHydrazide/Aminooxy Condensation osti.gov
ManNAz N-acylAzideStaudinger Ligation / Click Chemistry nih.gov
Norbornene-Man N-acylNorbornene (alkene)Diels-Alder (DAinv) with Tetrazine researchgate.netnih.gov
Cyclopropene-Man N-acylCyclopropene (B1174273) (alkene)Diels-Alder (DAinv) with Tetrazine nih.govresearchgate.net

Role in Complex Glycan Structures and Glycoconjugates

Constituent of Glycoproteins and Glycolipids

Glycoproteins and glycolipids are crucial for cell-cell recognition, signaling, and immune responses. The sugar moieties of these molecules are assembled through complex biosynthetic pathways.

In eukaryotic systems, the biosynthesis of the vast majority of glycoproteins and glycolipids utilizes the D-isomers of sugars. The common precursor for sialic acid, a critical component of many vertebrate glycans, is N-acetyl-D-mannosamine. There is currently no substantial scientific evidence to suggest that 2-Acetamido-2-deoxy-L-mannopyranose serves as a building block in the synthesis of complex glycoconjugates in eukaryotes. The enzymatic machinery in eukaryotic cells is highly specific for D-sugars in these pathways.

Biantennary N-glycans are a common type of oligosaccharide attached to proteins. Their core structure and subsequent branching are assembled from D-sugar precursors. The synthesis of these complex N-glycans is initiated from a common core containing N-acetyl-D-glucosamine and D-mannose residues. Subsequent modifications and elaborations of the antennae also involve D-isomers of various monosaccharides. Scientific literature does not support the occurrence of this compound as a constituent of biantennary N-glycans in eukaryotes.

Involvement in Microbial Polysaccharides

In contrast to eukaryotes, the microbial world showcases a greater diversity in sugar utilization, including the incorporation of L-sugars into their cell surface polysaccharides. These structures are often key virulence factors and serve as antigens.

The capsules of many pathogenic bacteria are crucial for their survival and ability to cause disease. While these capsules are rich in various sugars, the presence of this compound is not a common feature in Streptococcus pneumoniae or Haemophilus influenzae. For instance, the capsular polysaccharide of Streptococcus pneumoniae serotype 19F contains 2-acetamido-2-deoxy-D-mannose (D-ManNAc) as part of its repeating unit. nih.gov Similarly, structural studies of various Haemophilus influenzae capsular polysaccharides have not identified this compound as a constituent.

Lipopolysaccharides are major components of the outer membrane of Gram-negative bacteria and are composed of a lipid A anchor, a core oligosaccharide, and a variable O-antigen polysaccharide. While the O-antigens of some bacteria are known to contain various L-sugars, the direct incorporation of this compound into the K-antigen of Escherichia coli or the LPS of Yersinia pseudotuberculosis is not well-documented. The O-specific polysaccharides of Yersinia pseudotuberculosis are known to contain a variety of common monosaccharides, primarily in their D-configurations, such as D-glucose, D-galactose, and N-acetyl-D-glucosamine. nih.gov

However, the biosynthesis of related L-amino sugars has been characterized in some bacteria. For example, the biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses, such as UDP-2-acetamido-L-rhamnose (a derivative of 2-acetamido-2,6-dideoxy-L-mannose), has been elucidated in Vibrio cholerae. nih.govportlandpress.com This pathway starts from UDP-N-acetyl-D-glucosamine and involves a series of enzymatic reactions to produce the L-isomer. nih.govportlandpress.com This indicates that the enzymatic machinery for producing L-amino sugars exists in the microbial world, even if the specific compound this compound is not a common end product in the investigated species.

Teichoic acids are anionic polymers found in the cell walls of Gram-positive bacteria, playing crucial roles in cell shape, division, and pathogenesis. These polymers are typically composed of repeating units of glycerol-phosphate or ribitol-phosphate, often decorated with D-sugars like D-glucose or N-acetyl-D-glucosamine. While the composition of teichoic acids can be diverse, there is no significant evidence to suggest that this compound is a common component of these structures. The well-characterized teichoic acids from bacteria like Staphylococcus aureus and Bacillus subtilis are known to be modified with D-amino acids and D-sugars.

Biological Functions of Glycan-Associated this compound

The biological significance of this compound is intrinsically linked to the function of the larger glycan structures it helps to form, most notably the O-specific polysaccharides (O-antigens) of Gram-negative bacteria. These structures are highly variable and critical for the bacterium's interaction with its environment.

Contribution to Cell-Cell Recognition and Adhesion

The O-antigen portion of lipopolysaccharide (LPS) is a primary determinant of a bacterium's surface identity. The unique and complex composition of these glycans, which can include rare sugars like L-rhamnose and other L-amino sugars, mediates specific recognition events. biomedres.us These interactions include the binding of bacteriophages to the bacterial surface and the adhesion of pathogenic bacteria to host epithelial cells, a crucial first step in initiating infection. biomedres.us The inclusion of this compound or its derivatives into the O-antigen repeating unit contributes to the unique structural motif required for these specific recognition and adhesion processes.

Modulation of Immune Responses

Bacterial O-antigens are potent immunogens, representing the 'O' in serotyping schemes. They are a major target for the host's adaptive immune system, eliciting a strong antibody response. mdpi.com The presence of unusual sugars, such as this compound derivatives, is a key strategy employed by bacteria to generate antigenic diversity. nih.gov This structural variation helps bacteria to evade the host immune response, as antibodies generated against one O-antigen serotype may not recognize another. Therefore, by contributing to the specific antigenic determinant of the cell surface glycan, this sugar plays a direct role in modulating the host's immune response.

Role in Receptor-Ligand Interactions

The interaction between a bacterial surface glycan and a host receptor is a classic example of a receptor-ligand interaction. O-antigens can be recognized by various host immune receptors, such as Toll-like receptors (TLRs) and B-cell receptors. The precise chemical structure of the O-antigen, defined by its constituent monosaccharides and their linkages, dictates the specificity and avidity of this binding. For instance, the biosynthesis of UDP-N-acetyl-L-galactosaminuronic acid, another L-amino sugar found in the O-antigen of Pseudomonas aeruginosa, highlights the importance of these rare sugars in forming the final polysaccharide ligand. nih.gov this compound, as part of such a ligand, is integral to the molecular pattern that is recognized by host or phage receptors.

Table 1: Summary of Biological Functions

FunctionRole of Glycan-Associated this compoundBiological Context
Cell-Cell Recognition & Adhesion Contributes to the unique structural motif of bacterial O-antigens.Mediates specific binding of bacteriophages and adhesion to host cells. biomedres.us
Immune Response Modulation Acts as a component of an antigenic determinant.Generates antigenic diversity, enabling bacteria to evade host antibody responses. nih.govmdpi.com
Receptor-Ligand Interactions Forms part of the O-antigen ligand.Determines the specificity of binding to host immune receptors or phage proteins. nih.gov

Enzymatic Processing of ManNAc-Containing Glycans

The enzymatic processing of glycans containing this compound is fundamentally different from that of D-sugars. It involves a distinct set of enzymes, particularly for the biosynthesis of the nucleotide-activated sugar precursor required for its incorporation into polysaccharides.

Specificity of Glycosidases (e.g., β-N-Acetylhexosaminidases) Towards ManNAc Linkages

Commonly studied glycosidases, such as lysosomal β-N-acetylhexosaminidases (HexA and HexB), exhibit high specificity for terminal N-acetyl-D-glucosamine and N-acetyl-D-galactosamine residues. mdpi.com These enzymes are not known to hydrolyze linkages involving the L-configuration of mannosamine (B8667444). The enzymatic machinery for the catabolism of L-ManNAc-containing glycans is not well characterized.

However, significant insights into the specific enzymatic processing of related L-amino sugars come from studies of their biosynthesis pathways in bacteria. For example, the pathway for UDP-2-acetamido-2,6-dideoxy-L-mannose (the nucleotide precursor for L-rhamnosamine) has been elucidated in Vibrio cholerae. nih.gov This multi-step enzymatic process starts from a common D-sugar precursor, UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and requires a series of specialized enzymes to convert it to the final L-sugar nucleotide. nih.gov This highlights that the processing of L-amino sugars relies on a dedicated enzymatic toolkit distinct from that used for D-sugars.

Table 2: Key Enzymes in the Biosynthesis of a Related L-Amino Sugar

EnzymeFunctionOrganism ExamplePrecursor/SubstrateProduct
WbvB UDP-GlcNAc C6-dehydratase / C4-reductase / C2-epimeraseVibrio cholerae O37UDP-GlcNAcIntermediate for L-rhamnosamine synthesis
WbvR C4-reductaseVibrio cholerae O37UDP-2-acetamido-2,6-dideoxy-L-xylo-hex-4-uloseUDP-2-acetamido-L-rhamnose
WbvD C2-epimeraseVibrio cholerae O37UDP-2-acetamido-L-rhamnoseUDP-2-acetamido-L-quinovose

This table details the biosynthesis of UDP-2-acetamido-2,6-dideoxy-L-mannose (L-rhamnosamine) and its epimer, demonstrating the types of specific enzymes required for L-amino sugar synthesis. nih.gov

Analytical and Structural Characterization in Research

Spectroscopic Characterization

Spectroscopy is indispensable for probing the molecular structure and conformation of 2-Acetamido-2-deoxy-L-mannopyranose at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural assignment of this compound. Both ¹H and ¹³C NMR are employed to provide detailed information about the molecular framework.

In ¹H NMR, the chemical shifts and coupling constants of the protons on the pyranose ring (H-1 to H-6) and the N-acetyl group (NH and CH₃) are analyzed. The anomeric proton (H-1) typically appears as a distinct signal, and its coupling constant with H-2 helps to determine its axial or equatorial orientation, thus defining the α or β configuration. For N-acetylmannosamine derivatives, the small coupling constant between H-1 and H-2 is characteristic of the gauche relationship between these protons.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule, including the anomeric carbon, the carbons of the pyranose ring, the C-2 carbon bearing the acetamido group, and the carbons of the acetyl moiety (carbonyl and methyl). The chemical shift of the anomeric carbon (C-1) is particularly diagnostic of the anomeric configuration. rsc.org

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign all proton and carbon signals by mapping their connectivities.

Furthermore, NMR is crucial for conformational studies. The conformation of the N-acetyl group itself, which can exist as cis or trans isomers, can be investigated using specialized NMR experiments that measure J-couplings within the N-acetyl group. nih.govnih.gov Nuclear Overhauser Effect (NOE) experiments, like ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide information about the spatial proximity of protons, which is vital for determining the three-dimensional structure and preferred conformation of the molecule in solution, including the orientation of the pyranose ring and its substituents. rsc.org

Table 1: Representative NMR Data for N-Acetylated Mannosamine (B8667444) Derivatives (Note: Exact chemical shifts are dependent on solvent, temperature, and anomeric form.)

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
H-1 (anomeric)~4.7-5.2C-1: ~90-95
H-2~4.0-4.5C-2: ~50-55
Ring Protons (H-3 to H-6)~3.5-4.0Ring Carbons (C-3 to C-5): ~65-75
Acetyl CH₃~2.0C-6: ~60-65
Acetyl NH~7.5-8.5Acetyl C=O: ~175
Acetyl CH₃: ~23

Mass Spectrometry (MS) for Glycan Composition and Sequence Analysis

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of this compound and for analyzing its presence within larger glycoconjugates. When analyzing the isolated monosaccharide, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), from which the exact molecular mass can be determined with high accuracy.

In the context of glycan analysis, MS is invaluable for compositional and sequential studies. When a complex carbohydrate containing this compound is analyzed, it is often subjected to tandem mass spectrometry (MS/MS or MSⁿ). In this process, the parent oligosaccharide ion is isolated and then fragmented through collision-induced dissociation (CID) or other activation methods like electron-activated dissociation (EAD). nih.gov

The fragmentation of glycans occurs at the glycosidic bonds, producing a series of characteristic fragment ions. These include B- and Y-ions (cleavage of the glycosidic bond with charge retention on the non-reducing or reducing terminus, respectively) and, to a lesser extent, C- and Z-ions. The mass difference between successive fragment ions corresponds to the mass of a specific monosaccharide residue. The detection of a mass loss of 221.09 Da (the residue mass of an N-acetylhexosamine) indicates the presence of a residue such as this compound. By meticulously analyzing the entire fragmentation pattern, the sequence, branching, and location of each monosaccharide unit, including N-acetyl-L-mannosamine, within the parent glycan can be deduced. plos.org

Chromatographic Techniques for Separation and Analysis

Chromatography is essential for the isolation, purification, and quantitative analysis of this compound from complex biological mixtures or synthetic reactions.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its separation from other sugars. Since underivatized monosaccharides lack a strong UV chromophore, several detection strategies are employed:

Pulsed Amperometric Detection (PAD): This highly sensitive technique is well-suited for the direct detection of underivatized carbohydrates following their separation on a high-pH anion-exchange column (HPAEC). nih.gov

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that can detect any non-volatile analyte, making it suitable for carbohydrate analysis.

Refractive Index (RI) Detection: While less sensitive, RI detection is also used for detecting underivatized sugars.

Pre-column Derivatization: To enable sensitive UV or fluorescence detection, the amino sugar can be derivatized with a chromophoric or fluorophoric tag. aph-hsps.huresearchgate.net The resulting derivatized sugar can then be separated using robust reversed-phase (RP-HPLC) methods.

These HPLC methods allow for the effective separation of this compound from its epimers, such as N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-galactosamine (GalNAc), providing accurate quantification and purity assessment. aph-hsps.huresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Alditol Acetate (B1210297) Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the compositional analysis of monosaccharides. Due to the low volatility of sugars, a derivatization step is required. The most common method is the preparation of alditol acetate derivatives. nih.govuq.edu.au The procedure involves:

Reduction: The monosaccharide is reduced, typically with sodium borohydride, to convert the aldehyde group of the open-chain form into a primary alcohol. This converts this compound into 2-acetamido-2-deoxy-L-mannitol. This step prevents the formation of multiple anomeric peaks in the chromatogram.

Acetylation: The resulting alditol is then acetylated, usually with acetic anhydride, which converts all hydroxyl groups and the amino group into acetate esters. nih.gov

The resulting per-O-acetylated alditol acetate is sufficiently volatile and thermally stable for GC analysis. The derivative of this compound will have a characteristic retention time on a given GC column and a unique mass spectrum upon electron impact ionization. uq.edu.ausigmaaldrich.com This combination of retention time and mass fragmentation pattern allows for unambiguous identification and precise quantification of the sugar in a complex hydrolysate. nih.gov

Table 2: Chromatographic Methods for this compound

Technique Principle Sample Form Key Application
HPLC-PADAnion-exchange separation with electrochemical detectionNativePurity, separation from epimers, quantification
RP-HPLCSeparation of derivatized sugars based on hydrophobicityDerivatizedPurity, quantification
GC-MSSeparation of volatile derivatives by partitioning, with MS detectionAlditol Acetate DerivativeCompositional analysis, quantification
Ion ExchangeSeparation based on charge (of borate (B1201080) complexes) or for cleanupNativePurification, desalting
Gel FiltrationSeparation based on molecular sizeNativeDesalting, removal of high molecular weight contaminants

Ion Exchange and Gel Filtration Chromatography for Purification

Both ion exchange and gel filtration chromatography are crucial, often complementary, techniques used in the preparative scale purification of this compound.

Gel Filtration Chromatography , also known as size-exclusion chromatography, separates molecules based on their hydrodynamic volume. bio-rad.comnih.gov This method is particularly effective for "group separations." harvardapparatus.com For instance, it can be used to efficiently remove high-molecular-weight contaminants such as proteins or polysaccharides from a solution containing the monosaccharide. It is also a standard method for desalting or buffer exchange, where the small salt ions are retained in the porous beads of the column matrix while the larger sugar molecule elutes more quickly. nih.govslideshare.net

Ion Exchange Chromatography separates molecules based on their net charge. cdnsciencepub.comacs.org While this compound is a neutral molecule, ion-exchange chromatography is frequently used as a purification step to remove charged contaminants from the sample. researchgate.net Furthermore, in the presence of a borate buffer, monosaccharides can form charged complexes with the borate ions. The stability of these complexes varies between different sugars, allowing for their separation on an anion-exchange resin. cdnsciencepub.comacs.org This principle can be used to separate different neutral monosaccharides from one another.

Crystallographic and Computational Studies

Crystallographic and computational approaches offer a synergistic view of enzyme-substrate interactions, from static, high-resolution snapshots to dynamic simulations of the catalytic process.

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including complex biomolecules like enzymes. nih.gov By crystallizing an enzyme in the presence of its substrate or a substrate analog, researchers can capture a high-resolution image of the enzyme's active site with the ligand bound. This provides invaluable information about the specific amino acid residues involved in substrate binding and catalysis.

Studies on Pseudomonas stutzeri L-rhamnose isomerase (L-RhI) have revealed its structure both alone and in complex with its substrate L-rhamnose. nih.gov These crystal structures, determined at high resolution, show that the enzyme forms a homotetramer, with each subunit comprising a (β/α)₈ barrel fold, a common structural motif in isomerases. nih.govkek.jp The active site contains a metal cofactor, typically Mn²⁺ or Co²⁺, which is crucial for catalysis. researchgate.net

The complex of P. stutzeri L-RhI with L-rhamnose demonstrates how the substrate fits into the active site. Specific hydrogen bonds and hydrophobic interactions anchor the sugar molecule in the correct orientation for the isomerization reaction to occur. nih.gov These crystallographic studies provide a static yet detailed blueprint of enzyme-substrate recognition for an L-sugar.

Table 1: Crystallographic Data for P. stutzeri L-Rhamnose Isomerase

Complex PDB Code Resolution (Å) Key Findings
P. stutzeri L-RhI (apo) 2HCV 2.00 Reveals the native structure of the enzyme. nih.gov
P. stutzeri L-RhI with L-rhamnose 2I56 1.97 Shows the binding mode of the L-rhamnose substrate. nih.gov

Molecular modeling and docking simulations are computational techniques that complement experimental methods like X-ray crystallography. nih.gov Docking studies predict the preferred orientation of a ligand when it binds to a receptor, such as a substrate in an enzyme's active site. These methods are particularly useful for screening potential substrates or inhibitors and for generating hypotheses about binding modes that can be tested experimentally.

For enzymes that may act on this compound, molecular docking can be used to predict how the molecule would fit into the active site. This involves creating a three-dimensional model of the enzyme, often based on a crystal structure, and then using a scoring function to evaluate different binding poses of the ligand.

In the context of L-rhamnose isomerase, molecular docking has been used to understand its broad substrate specificity. nih.gov By docking various L- and D-sugars into the active site of L-RhI from Meiothermus ruber, researchers have been able to rationalize why some are better substrates than others. The docking results, in combination with mutagenesis studies, have helped to identify key residues that determine the enzyme's substrate preference.

A study on a thermotolerant L-rhamnose isomerase variant used homology modeling to build a 3D structure and then performed docking with D-allulose to visualize the interactions within the active site. nih.gov The simulation showed that specific oxygen atoms of the sugar interact with the metal cofactors, a crucial aspect of the catalytic mechanism. nih.gov Such computational approaches are invaluable for enzymes where crystal structures with the specific substrate of interest are not available.

To understand not just how a substrate binds but how the enzyme catalyzes the chemical reaction, more advanced computational methods are required. Quantum mechanics/molecular mechanics (QM/MM) simulations are a powerful tool for this purpose. nih.govnih.gov In this hybrid approach, the part of the system where the reaction occurs (the substrate and key active site residues) is treated with high-level quantum mechanics (QM), which can accurately model bond breaking and formation. The rest of the protein and the surrounding solvent are treated with more computationally efficient molecular mechanics (MM). nih.gov

QM/MM simulations have been instrumental in elucidating the reaction mechanisms of many enzymes, including those that act on sugars. For L-rhamnose isomerase from P. stutzeri, QM/MM molecular dynamics simulations were performed to investigate the isomerization of L-rhamnose to L-rhamnulose. acs.orgnih.gov These simulations revealed a detailed, step-by-step mechanism involving a proton transfer followed by a hydride shift, facilitated by the metal cofactor and specific amino acid residues. acs.orgnih.gov

The calculations were able to predict the free energy barriers for the reaction with different substrates, such as L-rhamnose and D-allose, which were in good agreement with experimental observations of the enzyme's activity. acs.orgnih.gov This demonstrates the predictive power of QM/MM simulations in understanding enzyme catalysis at a chemical level. Such an approach could theoretically be applied to an enzyme acting on this compound to unravel its catalytic mechanism.

Table 2: Predicted Free Energy Barriers from QM/MM Simulations of P. stutzeri L-Rhamnose Isomerase

Substrate Predicted Free Energy Barrier (kcal/mol) Key Mechanistic Feature
L-Rhamnose 8.9 Zwitterion intermediate via proton and hydride transfers. acs.orgnih.gov

Advanced Research Applications and Future Directions

Probing Glycan-Mediated Biological Processes

The ability to visualize and modulate glycan biosynthesis in real-time is crucial for understanding cellular communication, viral entry, and immune responses. Modified mannosamine (B8667444) derivatives are central to these efforts.

Utilization of Chemical Reporters and Fluorescent Mannosamine Derivatives for Live Cell Studies

The metabolic labeling of glycans using unnatural sugars is a powerful technique. While specific studies detailing the use of 2-Acetamido-2-deoxy-L-mannopyranose for this purpose are limited, the underlying principle has been extensively demonstrated using its D-isomer. This process, known as metabolic glycoengineering, involves introducing a mannosamine derivative with a chemical reporter group into cells. nih.gov The cell's biosynthetic machinery processes this unnatural sugar and incorporates it into cell-surface glycans. nih.govnih.gov

Researchers have successfully used N-acyl-modified D-mannosamine analogues, such as those bearing azide (B81097) (ManNAz) or cyclopropene (B1174273) (Ac4ManNCyc) groups, to image glycans on live human cancer cell lines. nih.govresearchgate.net These small chemical handles are tolerated by the enzymes in the sialic acid biosynthetic pathway. nih.gov Once displayed on the cell surface, the reporter group can be covalently tagged with a fluorescent probe, for instance, through a reaction with a fluorogenic tetrazine, allowing for direct visualization by confocal microscopy. nih.gov This technology enables the study of glycan trafficking and dynamics in living systems. nih.gov

A serendipitous discovery revealed a mannosamine derivative with an appended (trimethylsilyl)methylglycine that acts as a small chemical reporter-fluorophore, whose fluorescence is enhanced upon cyclization, allowing for observation in live cells. nih.gov Although this specific derivative was found to traffic to the lysosome rather than the cell-surface glycan pathway, it opens avenues for developing new "turn-on" fluorescent reporters based on mannosamine scaffolds. nih.gov

Investigations into Sialylation Regulation and Its Implications in Glycosylation Disorders

Sialic acids are terminal sugars on many glycans and are deeply involved in cellular recognition, immune regulation, and disease progression. The biosynthesis of sialic acid proceeds through N-acetyl-D-mannosamine (ManNAc). Therefore, modified D-mannosamine derivatives are key tools for studying and modulating sialylation.

This research has significant implications for Congenital Disorders of Glycosylation (CDG), a group of rare genetic diseases caused by defects in the synthesis of glycans. nih.govnih.gov PMM2-CDG, the most common N-linked glycosylation disorder, results from a deficiency in the enzyme that converts mannose-6-phosphate (B13060355) to mannose-1-phosphate, a critical step in the synthesis of the GDP-mannose donor required for glycosylation. nih.govresearchgate.net While dietary supplementation with D-mannose is a treatment for some CDGs like MPI-CDG, it has not been significantly beneficial for PMM2-CDG. nih.gov The development of mannosamine-based inhibitors could provide tools to study the consequences of reduced sialylation, mimicking aspects of certain glycosylation disorders and aiding in the development of novel therapeutic strategies. nih.govnih.gov

Development of Research Tools and Building Blocks

The chemical synthesis of complex oligosaccharides and the development of enzyme assays rely on a toolbox of well-defined sugar building blocks and substrates. Mannosamine derivatives are fundamental components of this toolbox.

Synthesis of Specific Glycosyl Acceptors and Donors for Oligosaccharide Assembly

The synthesis of biologically relevant oligosaccharides, such as those found on bacterial capsules, requires precise methods for forming glycosidic bonds. This is achieved by reacting a glycosyl donor (an activated sugar) with a glycosyl acceptor (a sugar with a free hydroxyl group). While research has focused on D-mannosamine derivatives, similar principles would apply to the synthesis of non-natural oligosaccharides using this compound.

Significant progress has been made in controlling the stereoselectivity of glycosylation with D-mannosamine donors. For instance, placing an O-picoloyl group at the C-3 position of a D-mannosamine donor can provide high or even complete stereocontrol to form challenging 1,2-cis β-mannosidic linkages. nsf.govrsc.org Conversely, using a 3-O-benzoyl group on the donor results in complete α-stereoselectivity. nsf.govrsc.org These methods have been applied to synthesize biologically important structures, such as a trisaccharide sequence from the capsular polysaccharide of Streptococcus pneumoniae serotype 4. nsf.govresearchgate.net The ability to create both α- and β-linkages with high fidelity is crucial for assembling complex glycan structures for biological investigation.

Donor Protecting GroupResulting StereochemistryReference
3-O-Picoloylβ-selective nsf.gov
3-O-Benzoylα-selective nsf.gov

Creation of Chromogenic Substrates for Enzyme Screening and Characterization

Chromogenic substrates are invaluable tools for detecting and quantifying enzyme activity. They consist of a sugar molecule linked to a chromophore (a colored or color-generating group). When the target enzyme cleaves the glycosidic bond, the chromophore is released, producing a measurable color change.

While specific chromogenic substrates derived from this compound are not widely documented, the design principle is well-established. Such a substrate could be synthesized to screen for the activity of L-mannosidases or other glycosidases that might process this unnatural sugar. This approach is widely used for other enzymes. For example, a pro-chromogenic substrate can be transformed by a target enzyme into an intermediate, which is then converted by an auxiliary enzyme into a colored product like indigo, enabling high-throughput screening.

Investigation of Glycan-Targeted Modulators

Altering glycan structures on cell surfaces can modulate cellular behavior, making glycan-targeted compounds promising therapeutic leads, particularly in cancer and immunology.

While the L-isomer's role is still exploratory, derivatives of D-mannosamine have been investigated as potential glycan-targeted modulators. A general method was developed to selectively modify the amino group of 2-amino-2-deoxy-D-mannopyranose, a precursor to sialic acid, to create compounds with antineoplastic properties. nih.gov One such derivative, the acetylated alpha-mannosamine epimer of streptozotocin, showed significant antileukemic activity in mouse models. nih.gov Another derivative demonstrated inhibitory effects on a murine leukemia cell line. nih.gov

Furthermore, mannose-functionalized nanoparticles and glycodendrimers are being developed to specifically target mannose receptors, which are highly expressed on immune cells like macrophages and dendritic cells. nih.govnih.govresearchgate.net This strategy can be used to deliver drugs or antigens directly to these cells, thereby modulating the immune response. nih.gov For example, mannose-containing glycodendrimers have been shown to stimulate myeloid cells to produce interleukin-8 (IL-8), a chemokine that plays a role in attracting immune cells to sites of infection. nih.govacs.org These findings highlight the potential of using mannose-based structures to create targeted immunomodulatory agents for applications in vaccines and cancer therapy. nih.govpatsnap.com The L-isomer of mannosamine could be explored in this context to create modulators with different binding specificities or metabolic fates.

Exploration of Mannosamine Analogs as Enzyme Inhibitors and Their Biochemical Effects

The core strategy behind using mannosamine analogs as enzyme inhibitors lies in their structural similarity to the natural substrates of various enzymes involved in glycan metabolism. By mimicking the natural molecule, these analogs can bind to the active site of an enzyme, but due to structural modifications, they either cannot be processed or inhibit the enzyme's function. This competitive inhibition can lead to a variety of cellular effects, depending on the targeted enzyme and pathway.

Research into D-mannosamine analogs has provided a strong foundation for this approach. For instance, derivatives of N-acetyl-D-mannosamine (ManNAc), a precursor for sialic acid biosynthesis, have been synthesized and evaluated as inhibitors of key enzymes in this pathway. The bifunctional enzyme UDP-N-acetylglucosamine-2-epimerase/N-acetylmannosamine kinase (GNE/MNK) is a primary target. nih.gov The GNE domain epimerizes UDP-GlcNAc to ManNAc, which is then phosphorylated by the MNK domain. nih.gov Analogs of ManNAc modified at the C6 position with sulfur or selenium have been shown to be potent inhibitors of the MNK domain, with some exhibiting inhibitory constants in the low micromolar range. nih.govrsc.org This inhibition effectively reduces the production of sialic acids, which are crucial for various cellular processes, including cell-cell recognition and signaling. researchgate.net

Furthermore, other modifications to the D-mannosamine scaffold have been explored. Cinnamide derivatives of D-mannose have been identified as inhibitors of the bacterial lectin LecB from Pseudomonas aeruginosa, a virulence factor involved in adhesion and biofilm formation. nih.gov While not a direct enzyme inhibition, this demonstrates the potential of mannose analogs to disrupt critical protein-carbohydrate interactions.

Although specific studies on the enzyme inhibitory effects of this compound analogs are not as prevalent in the literature, the principles established with D-mannosamine analogs are readily applicable. The synthesis of L-mannosamine analogs is an active area of chemical research, and it is anticipated that these compounds will be valuable tools for probing and inhibiting enzymes that recognize L-sugars. utoronto.ca One report notes that this compound is synthesized by the enzyme arabinofuranosidase, which hydrolyzes arabinose, suggesting a potential starting point for investigating enzyme interactions. biosynth.com

Table 1: Examples of D-Mannosamine Analogs and Their Biochemical Effects

Analog Target Enzyme/Process Biochemical Effect Reference(s)
C6-Se modified N-acetyl-D-mannosamine N-acetylmannosamine kinase (MNK) Inhibition of sialic acid biosynthesis nih.govrsc.org
Cinnamide derivatives of D-mannose LecB (bacterial lectin) Inhibition of bacterial adhesion and biofilm formation nih.gov
N-propanoyl-D-mannosamine Sialic acid biosynthesis Alteration of cell surface sialylation researchgate.net
3-O-methyl-N-acetyl-D-glucosamine N-acetylglucosamine kinase, N-acetylmannosamine kinase Inhibition of glycoprotein (B1211001) synthesis nih.gov

Interdisciplinary Approaches in Glycoscience

The complexity of glycans and their myriad roles in biology necessitate a multifaceted research approach. The field of glycoscience is inherently interdisciplinary, drawing upon the expertise and techniques from a range of scientific disciplines to unravel the "sugar code."

Integration of Organic Chemistry, Biochemistry, and Molecular Biology for Comprehensive Glycan Research

A comprehensive understanding of glycan structure and function can only be achieved through the seamless integration of organic chemistry, biochemistry, and molecular biology.

Organic chemistry provides the essential tools for the synthesis of complex glycans and their analogs. The ability to chemically construct specific oligosaccharide structures is fundamental to studying their biological activities. rsc.org Synthetic chemists can create well-defined glycan structures that are often difficult to isolate in pure form from natural sources. This includes the synthesis of mannosamine derivatives and other modified sugars that can be used as probes or inhibitors. utoronto.cagoogle.com The development of novel synthetic methodologies, protecting group strategies, and glycosylation techniques is crucial for advancing glycoscience.

Biochemistry offers the methods to study the interactions of these synthetic glycans with their biological partners, such as lectins, antibodies, and enzymes. Techniques like enzyme kinetics, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) allow for the quantitative characterization of these interactions. nih.gov Biochemical assays are also used to determine the effects of glycan analogs on cellular processes and to identify the enzymes involved in glycan metabolism.

Molecular biology provides the means to investigate the function of glycans in a cellular and organismal context. Genetic tools, such as gene knockout and knockdown, can be used to eliminate or reduce the expression of specific glycosyltransferases or other glycan-modifying enzymes. This allows researchers to study the consequences of altered glycosylation on cellular physiology. Furthermore, molecular biology techniques are essential for expressing and purifying the proteins that interact with glycans, which are then used in biochemical studies.

The synergy between these three disciplines is what drives progress in glycoscience. For example, an organic chemist might synthesize a series of mannosamine analogs. A biochemist would then test these analogs for their ability to inhibit a specific enzyme. Finally, a molecular biologist could introduce these analogs into cells or animal models to study their effects on a particular biological process. This iterative cycle of synthesis, testing, and in vivo analysis is essential for developing a complete picture of glycan function.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Acetamido-2-deoxy-L-mannopyranose, and how do reaction conditions influence yield and stereochemical outcomes?

  • Methodology : The synthesis often involves regioselective acetylation and inversion of configurations. For example, starting from 2-acetamido-2-deoxy-D-glucose, mesylation at the 3-OH group followed by displacement with azide or nucleophiles enables stereochemical inversion (e.g., C3/C4 epoxide intermediates) .
  • Key Variables : Temperature (e.g., 65°C for 24 hours), solvent choice (methanol vs. ethanol), and catalysts (e.g., NaCNBH₃ for reductive amination). Yields vary significantly with protecting groups; benzylation or acetonide formation improves regioselectivity .
  • Example Data :

Reaction StepYield (%)ConditionsKey Product
Mesylation90Methanol, 65°C3-O-methanesulfonyl derivative
Epoxide Opening60Azide, DMF4-amino-gulopyranoside

Q. How can NMR and mass spectrometry distinguish this compound from its stereoisomers (e.g., D-glucose or D-galactosamine derivatives)?

  • NMR Analysis : Key signals include:

  • ¹H NMR : Anomeric proton (δ 4.8–5.2 ppm, α-configuration), acetamido methyl (δ 2.0–2.1 ppm).
  • ¹³C NMR : C2 (δ 55–60 ppm for acetamido), anomeric carbon (δ 95–100 ppm for α-linkage) .
    • MS Characterization : ESI-MS in positive mode shows [M+H]⁺ peaks at m/z 222.1 (C₈H₁₅NO₆). Fragmentation patterns (e.g., loss of H₂O or acetyl groups) confirm substituent positions .

Advanced Research Questions

Q. What challenges arise in synthesizing this compound-containing glycoconjugates, and how can they be mitigated?

  • Glycosylation Challenges : Poor solubility of intermediates (e.g., benzyl-protected derivatives) and competing side reactions (e.g., β-elimination under basic conditions).
  • Solutions :

  • Use in situ activation with trichloroacetimidate donors.
  • Optimize solvent polarity (e.g., CH₃CN for kinetic control) to favor α-anomer formation .
    • Case Study : Synthesis of benzyl-protected disaccharides (e.g., 1→3-linked mannosides) achieved 70% yield using 2,3,4,6-tetra-O-acetyl intermediates and BF₃·Et₂O catalysis .

Q. How do discrepancies in crystallographic data for this compound derivatives inform conformational analysis?

  • Data Contradictions : X-ray structures of acetylated derivatives show variations in pyranose ring puckering (e.g., ⁴C₁ vs. ¹C₄ chair conformations) depending on substituent steric effects .
  • Resolution : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental data to model low-energy conformers. For example, axial acetamido groups stabilize ⁴C₁ conformers in aqueous solutions .

Q. What role does this compound play in bacterial glycobiology, and how can its biosynthesis be probed using isotopic labeling?

  • Biosynthetic Pathways : Incorporated into lipopolysaccharides (LPS) of Gram-negative bacteria (e.g., Pseudomonas aeruginosa).
  • Methodology : Feed ¹³C-labeled glucose to cultures and track incorporation via LC-MS/MS. Key intermediates (e.g., UDP-activated sugars) show isotopic enrichment at C2 and C6 positions .
  • Applications : Elucidate antibiotic resistance mechanisms by disrupting LPS assembly pathways .

Methodological Considerations

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Data Interpretation : Discrepancies arise from hydrate formation in water (e.g., monohydrate vs. anhydrous forms).
  • Protocol : Use Karl Fischer titration to quantify hydration states. Solubility in DMSO (≥50 mg/mL) vs. chloroform (<1 mg/mL) correlates with H-bonding capacity .

Q. What strategies improve the stability of this compound during long-term storage?

  • Best Practices :

  • Store under argon at –20°C in amber vials to prevent oxidation.
  • Avoid freeze-thaw cycles; lyophilize with trehalose as a cryoprotectant .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Acetamido-2-deoxy-L-mannopyranose
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2-Acetamido-2-deoxy-L-mannopyranose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.